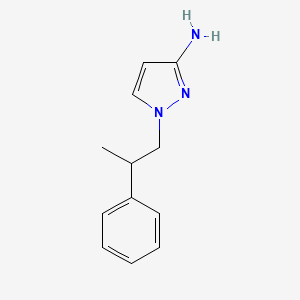

1-(2-Phenylpropyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpropyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-8-7-12(13)14-15/h2-8,10H,9H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMBINQJGLSADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC(=N1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenylpropyl 1h Pyrazol 3 Amine and Its Analogues

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole heterocycle is a cornerstone of synthetic organic chemistry, with several robust methods having been developed over more than a century.

One of the most fundamental and widely used methods for pyrazole synthesis is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.comnih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dielectrophile with a dinucleophilic hydrazine. slideshare.netjk-sci.comslideshare.net

The mechanism typically begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. rsc.org This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, which, after another dehydration step, yields the aromatic pyrazole ring. youtube.comchemhelpasap.com The reaction is often catalyzed by acid. jk-sci.comgoogle.com

A significant consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial condensation can occur at either of the two carbonyl positions, potentially leading to a mixture of regioisomeric pyrazole products. rsc.org The reaction's outcome is influenced by the relative reactivity of the carbonyl groups and the steric and electronic nature of the substituents on both reactants.

| 1,3-Biselectrophile | Hydrazine Derivative | Typical Product | Key Features |

|---|---|---|---|

| 1,3-Diketone | Hydrazine Hydrate (B1144303) | Substituted Pyrazole | Classic, high-yielding synthesis for symmetrically substituted pyrazoles. chemhelpasap.com |

| β-Ketoester | Phenylhydrazine (B124118) | Pyrazolone (B3327878)/Aromatic Pyrazole | Reaction with the ketone is often faster than with the ester; can yield pyrazolone tautomers. chemhelpasap.com |

| Unsymmetrical 1,3-Diketone | Methylhydrazine | Mixture of Regioisomers | Regioselectivity is a key challenge, governed by steric and electronic factors. rsc.org |

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. organic-chemistry.orgwikipedia.org This reaction involves the concerted interaction of a 1,3-dipole (a molecule with delocalized electrons over three atoms) with a dipolarophile (typically an alkene or alkyne). nih.gov

For pyrazole synthesis, the 1,3-dipole is a diazo compound, and the dipolarophile is an alkyne. researchgate.netrsc.org The reaction proceeds via a concerted, pericyclic mechanism where the 4π-electron system of the diazo compound and the 2π-electron system of the alkyne combine to form the pyrazole ring in a single, stereoconservative step. organic-chemistry.org This method offers a high degree of atom economy and can be performed under thermal conditions, often without the need for a catalyst. rsc.org

The regioselectivity of the cycloaddition between an unsymmetrical alkyne and a diazo compound is a critical aspect, governed by the electronic properties of the substituents on both reactants. organic-chemistry.org Generally, electron-deficient alkynes react readily with diazo compounds. researchgate.net Visible-light-induced protocols have also been developed, expanding the scope and applicability of this reaction under milder conditions. nih.gov

| Component Type | Example | Role | Reference |

|---|---|---|---|

| 1,3-Dipole | Ethyl diazoacetate | Provides the N-N-C backbone of the pyrazole ring. | researchgate.net |

| Dipolarophile | Phenylacetylene | Provides the C-C-C backbone of the pyrazole ring. | researchgate.net |

| Catalyst (Optional) | Copper(I) / Ruthenium(II) | Can enhance reactivity and control regioselectivity in certain cases. | organic-chemistry.org |

For the direct synthesis of the 3-aminopyrazole (B16455) (or its tautomer, 5-aminopyrazole) scaffold present in the target molecule, a highly effective strategy involves the cyclocondensation of hydrazine derivatives with precursors containing a nitrile group. nih.gov The most common starting materials for this approach are β-ketonitriles. beilstein-journals.orgnih.gov

The reaction of a β-ketonitrile with a hydrazine proceeds via an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone. nih.gov This is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carbon of the nitrile group (a Thorpe-Ziegler type cyclization), leading directly to the 5-aminopyrazole product. chim.itambeed.comwikipedia.org This method is particularly valuable as it directly installs the required amino group on the pyrazole ring. beilstein-journals.orgnih.gov

Similarly, malononitrile (B47326) and its alkylidene derivatives serve as versatile precursors. tandfonline.comtandfonline.com For instance, reacting malononitrile dimer with hydrazine hydrate is a known route to produce a substituted 5-aminopyrazole. jocpr.com These reactions are often high-yielding and provide a straightforward entry into a wide array of substituted 5-aminopyrazoles. nih.govtandfonline.com

| Nitrile Precursor | Reaction with Hydrazine | Key Advantage | Reference |

|---|---|---|---|

| β-Ketonitrile | Forms hydrazone, then cyclizes onto the nitrile group. | Directly yields the 5-aminopyrazole core. | beilstein-journals.orgnih.gov |

| Malononitrile | Can be used in multicomponent reactions with orthoesters and hydrazines. | Versatile starting material for polysubstituted aminopyrazoles. | tandfonline.comtandfonline.com |

| Alkylidenemalononitrile | Undergoes Michael addition of hydrazine followed by cyclization. | Allows for the introduction of substituents at the 4-position of the pyrazole ring. | nih.gov |

Introduction and Functionalization of the Phenylpropyl Moiety

Once the pyrazole-3-amine core is synthesized, the final step is the introduction of the 2-phenylpropyl group at the N1 position. This can be achieved through various C-N bond-forming strategies.

While not a direct method for attaching the substituent to the nitrogen, C-C cross-coupling reactions are instrumental in building the 2-phenylpropyl fragment itself or more complex analogues before the alkylation step. For example, the Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for forming carbon-carbon bonds. mdpi.commdpi.com One could envision synthesizing a variety of substituted phenylpropyl halides or other electrophiles by coupling appropriate arylboronic acids with halo-propyl derivatives, which could then be used in the subsequent alkylation step. This approach provides significant modularity for creating a library of analogues with diverse aromatic substitutions.

The most direct method for synthesizing 1-(2-Phenylpropyl)-1H-pyrazol-3-amine is the N-alkylation of pyrazol-3-amine. researchgate.net This reaction involves treating the pyrazole with a suitable 2-phenylpropyl electrophile, such as 2-phenylpropyl bromide or tosylate, in the presence of a base. semanticscholar.org

A primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. Alkylation can occur at either of the two ring nitrogen atoms (N1 or N2). nih.gov The choice of base (e.g., K₂CO₃, NaH), solvent, and reaction conditions can influence the ratio of the resulting N1 and N2 isomers. researchgate.net Generally, steric hindrance plays a key role, with the alkylating agent often favoring the less sterically hindered nitrogen atom. researchgate.net

Alternative methods include the Mitsunobu reaction or transition-metal-catalyzed N-arylation/alkylation protocols. semanticscholar.org Furthermore, enzyme-catalyzed alkylation has emerged as a highly selective method for pyrazole functionalization, capable of achieving unprecedented regioselectivity by using engineered enzymes in a cascade reaction. nih.gov Reductive amination, involving the reaction of pyrazol-3-amine with phenylacetone (B166967) in the presence of a reducing agent, also presents a viable, albeit less common, pathway to the target compound.

Stereoselective Synthesis of Chiral Phenylpropyl Moieties

The creation of specific stereoisomers is critical in drug development, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The stereoselective synthesis of chiral phenylpropyl moieties, a key structural component of the target molecule, is therefore of significant interest.

Researchers have reported the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids (ADHP), which are unusual amino acid components found in natural products. elsevierpure.com Their approach focuses on the controlled construction of the stereocenters, starting from a common chiral precursor, Garner's aldehyde. elsevierpure.com This method underscores the importance of starting with a well-defined chiral molecule to control the stereochemical outcome of subsequent reactions. Another example of stereoselective synthesis is the preparation of phosphiranes from primary phosphines and diol ditosylates, which was found to be stereoselective. capes.gov.br Chiral phosphiranes were successfully synthesized from optically pure diols. capes.gov.br Furthermore, visible-light-induced photoacid catalysis has been employed for the direct and highly α-selective synthesis of 2-deoxyglycosides from glycals. nih.gov

Catalytic and Mechanistic Innovations in Amino-Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and atom economy. Innovations in this area have significantly impacted the synthesis of amino-pyrazole derivatives.

Transition Metal-Catalyzed C-H Activation and Cyclization Cascades for Pyrazole Fusion

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrazole rings, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds in a single step, providing efficient access to a wide range of functionalized pyrazoles. rsc.org The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring, with the C-5 proton being the most acidic and thus a common site for functionalization. researchgate.net Rhodium(III)-catalyzed C-H activation and annulation sequences have been successfully employed to construct functionalized indazole derivatives, a class of compounds structurally related to pyrazoles. researchgate.netmdpi.com These reactions often proceed with high atom economy and functional group tolerance. mdpi.com In some cases, the reaction conditions can be tuned to be free of transition-metal catalysts and oxidants, further enhancing the green credentials of the synthesis. nih.gov

Asymmetric Hydrogenation for Chiral Amine Construction

Asymmetric hydrogenation is a highly efficient and sustainable method for the synthesis of chiral amines, which are crucial components of many pharmaceuticals and biologically active compounds. nih.govacs.org This technique offers excellent atom economy and often proceeds with high chemo-, regio-, and enantioselectivity. nih.govacs.org

The asymmetric hydrogenation of prochiral imines is a direct and widely used approach for preparing α-chiral amines. nih.govacs.org Significant advancements in this field have been driven by the development of new chiral phosphorus ligands and metal catalysts, including those based on rhodium, iridium, and ruthenium. nih.govajchem-b.comacs.org For instance, chiral ruthenium complexes with N-sulfonylated 1,2-diamine ligands have proven effective for the asymmetric transfer hydrogenation of imines. ajchem-b.com Iridium catalysts are particularly efficient for the asymmetric hydrogenation of unfunctionalized imines. ajchem-b.com The development of bisphosphine-Rh catalysts with large bite angles has enabled the efficient synthesis of γ-chirogenic amines through the asymmetric hydrogenation of γ-branched N-phthaloyl allylamines, achieving excellent enantioselectivities. researchgate.net

Recent research has also focused on the challenging asymmetric hydrogenation of oximes to produce chiral hydroxylamines, with nickel-catalyzed systems showing promise. researchgate.net The success of these reactions often relies on subtle interactions between the catalyst and the substrate. researchgate.net

Palladium-Catalyzed Intermolecular Hydroamination Processes

Palladium-catalyzed intermolecular hydroamination has emerged as an efficient method for the synthesis of N-alkylamines and sec-phenethylamine products. organic-chemistry.orgrsc.org This atom-economical process involves the addition of an amine to an alkene or allene. organic-chemistry.orgrsc.org

An efficient system for the hydroamination of vinylarenes using aromatic amines involves a palladium catalyst in the presence of an acid cocatalyst. organic-chemistry.org The use of [Pd(PPh₃)₄] with triflic acid or trifluoroacetic acid has been shown to significantly improve reaction rates and yields. organic-chemistry.org The reaction is proposed to proceed through either a nucleophilic attack on a coordinated styrene (B11656) or a reaction between an activated amine and a sec-phenethyl palladium species. acs.org For the hydroamination of 1-substituted allenes, the palladium complex [(³IPtBu)Pd(allyl)]OTf has demonstrated excellent catalytic activity, selectively producing the branched allylamine (B125299) product. rsc.org This reaction has been successfully applied to a range of alkyl and aryl allenes in combination with both alkyl amines and anilines. rsc.org Furthermore, the first enantioselective intermolecular hydroamination of 1,3-dienes with alkyl amines has been reported using a Pd–phosphinooxazoline catalyst, achieving high yields and enantioselectivities. duke.edu

Below is a table summarizing key findings in palladium-catalyzed intermolecular hydroamination:

| Catalyst System | Substrates | Product | Key Findings |

| [Pd(OC(O)CF₃)₂]/DPPF/HOTf | Arylamines and vinylarenes | sec-Phenethylamine products | Achieved over 99% yield; electron-poor styrenes reacted faster. organic-chemistry.org |

| [Pd(PPh₃)₄]/Triflic Acid or Trifluoroacetic Acid | Aniline and dienes | sec-Phenethylamine products | Significantly improved reaction rates and yields. organic-chemistry.org |

| [((R)-BINAP)Pd(OSO₂CF₃)₂] | Aniline and trifluoromethylstyrene | Chiral addition product | 81% yield and 81% enantioselectivity. acs.org |

| [(³IPtBu)Pd(allyl)]OTf | Alkyl/aryl allenes and anilines/alkyl amines | Branched N-allylamines | High conversion and selectivity for the branched product. rsc.org |

| Pd–phosphinooxazoline | 1,3-Dienes and alkyl amines | Chiral allylic amines | Up to 96% yield and 96.5:3.5 e.r. duke.edu |

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores sustainable approaches to the synthesis of pyrazole derivatives.

Microwave-Assisted Organic Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry, offering several advantages over conventional heating methods. rsc.org These benefits include significantly reduced reaction times, lower energy consumption, and the potential for using environmentally friendly solvents or even solvent-free conditions. rsc.orgtandfonline.com

The synthesis of pyrazole derivatives, which often requires harsh reaction conditions and long reaction times with traditional methods, has greatly benefited from microwave irradiation. tandfonline.com For example, the condensation of chalcone (B49325) analogs with hydrazine hydrate can be efficiently carried out under microwave irradiation to produce pyrazole derivatives. nih.gov In some cases, novel pyrazole derivatives have been synthesized in a solvent-free microwave method by reacting substituted bis-chalcones with aldehydes. researchgate.net

Researchers have reported various microwave-assisted syntheses of pyrazoles with high yields and short reaction times. For instance, 1-aroyl-3,5-dimethyl-1H-pyrazoles were synthesized in 82–98% yields within 3–5 minutes using a microwave oven. rsc.org Another study demonstrated the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in 82-96% yield after just 4 minutes of microwave irradiation. dergipark.org.tr The use of microwave assistance has also been extended to multi-step syntheses and the preparation of complex pyrazole-containing heterocycles. rsc.orgdergipark.org.tr

The following table highlights examples of microwave-assisted pyrazole synthesis:

| Reactants | Product | Conditions | Yield | Reaction Time |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones and arylhydrazines | Quinolin-2(1H)-one-based pyrazole derivatives | Acetic acid, 360 W, 120 °C | 68–86% | 7–10 min rsc.org |

| Carbohydrazide derivatives and 2,4-pentanedione | 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Ethanol, 270 W | 82–98% | 3–5 min rsc.org |

| Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Novel pyrazole derivative | Water, room temperature | Not specified | 20 min dergipark.org.tr |

| Acetophenone (B1666503), substituted phenylhydrazine, DMF | 1-Substituted phenyl-2-(1-phenylethyldiene) hydrazine | 200 W | Not specified | 3 min dergipark.org.tr |

| Chalcone analogs, hydrazine hydrate, oxalic acid | Pyrazole derivatives | Ethanol, catalytic acetic acid | Not specified | Not specified nih.gov |

Solvent-Free Reaction Conditions and Solid-Supported Synthesis

The development of environmentally benign synthetic protocols has led to a focus on solvent-free and solid-supported methods for pyrazole synthesis. These approaches often reduce waste, simplify purification, and are amenable to automation.

Solvent-free, or "dry media," reactions, frequently coupled with microwave (MW) irradiation, offer significant advantages in terms of reduced reaction times and increased yields. nih.gov A notable approach involves the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds. nih.gov This method, conducted under solvent-free conditions with a base impregnated on a mineral solid support, produces 3,5-disubstituted-1H-pyrazoles in high yields. nih.gov For instance, the reaction can be performed using neat reagents or with an energy transfer agent like graphite. nih.gov In one study, various pyrazole derivatives were synthesized from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and hydrazines using MW irradiation without any solvent, demonstrating the efficiency of this technique. researchgate.net Another multicomponent protocol for synthesizing aminopyrazole derivatives utilizes a solid-phase vinyl alcohol (SPVA) catalyst under solvent-free conditions, starting from aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org

Solid-phase synthesis is particularly well-suited for generating extensive compound libraries. researchgate.net This technique involves anchoring a starting material to a solid support, such as a resin, and then carrying out sequential chemical transformations. The key advantage is the simplification of work-up procedures, as excess reagents and by-products are washed away, leaving the desired compound attached to the resin. mdpi.com One strategy involves loading an o-hydroxyacetophenone onto a Merrifield or Wang resin. nih.gov Following this, a series of reactions, such as a Claisen condensation or a Vilsmeier-Haack formylation, and subsequent cyclization with a substituted hydrazine, yields a pyrazole with multiple points of diversity. nih.gov

A comprehensive solid-phase synthesis scheme designed to generate diverse pyrazole libraries involves four main steps:

Loading of an acetyl-bearing moiety onto an acid-labile Rink amide linker on a polystyrene support. researchgate.net

A Claisen condensation with a variety of carboxylic esters. researchgate.net

An optional α-alkylation step to introduce further diversity. researchgate.net

Cyclization of the resulting β-diketone with monosubstituted hydrazines to form the pyrazole ring. researchgate.netmdpi.com

The following table summarizes examples of solvent-free reaction conditions for synthesizing pyrazole derivatives.

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Tosylhydrazones of α,β-unsaturated carbonyls | Base on mineral support, MW activation, solvent-free | 3,5-disubstitued-1H-pyrazoles | High | nih.gov |

| Aromatic aldehydes, malononitrile, phenyl hydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino pyrazole derivatives | Not specified | rsc.org |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazines | MW activation, solvent-free | 4,5-dihydro-1H-pyrazoles and pyrazoles | Good | researchgate.net |

| Aldehydes, malononitrile, ethylacetoacetate, hydrazine hydrate | N-methylpyridinium tosylate (NMPyTs), solvent-free | Pyrano[2,3-c]pyrazoles | 95% | jetir.org |

Combinatorial and High-Throughput Synthesis Strategies for Pyrazole Libraries

Combinatorial chemistry and high-throughput synthesis are powerful tools for drug discovery, enabling the rapid generation of large libraries of related compounds. mdpi.com These strategies have been successfully applied to the synthesis of diverse pyrazole libraries.

One prominent method is the "split-and-mix" approach on a solid support. mdpi.com This strategy was used to prepare a combinatorial library of 11,760 compounds. The synthesis involved four sequential reaction steps and utilized 4 acetyl carboxylic acids, 35 carboxylic esters, and 41 hydrazines as building blocks, resulting in 41 pyrazole sub-libraries. mdpi.com

Solution-phase combinatorial synthesis also offers an efficient route to pyrazole-containing compounds. A method based on the condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles has been reported, allowing for the easy modification of steric and electronic properties of the final molecules. acs.orgacs.org Another example is the parallel solution-phase synthesis of over 2,200 pyrazolo[1,5-a]pyrimidine (B1248293) carboxamides. nih.gov This was achieved by condensing 5-aminopyrazole derivatives with trifluoromethyl-β-diketones, followed by solution-phase acylation and reduction. The use of specialized CombiSyn synthesizers and simple crystallization for purification facilitated the high-throughput production of these compounds on a 50-100 mg scale. nih.gov

Automated library synthesis represents a further advancement in high-throughput experimentation. nih.govwhiterose.ac.uk For example, a readily assembled N-hydroxyethyl pyrazole trifluoroborate provides rapid access to architecturally distinct fused tricyclic compounds. This chemistry is suitable for both single compound synthesis and fully automated library generation, enabling the creation of diverse arrays with varying physicochemical profiles. nih.govwhiterose.ac.ukresearchgate.net High-throughput synthesis has also been applied to produce pyrazolo[3,4-d]dihydropyrimidines by condensing 5-hetarylaminopyrazoles with carbonyl compounds, facilitated by acetic acid or trimethylsilyl (B98337) chloride, with yields ranging from 69-86%. scispace.com

The table below outlines various combinatorial and high-throughput strategies for pyrazole library synthesis.

| Method | Key Reactions | Library Size/Scale | Reference |

|---|---|---|---|

| Solid-Phase "Split-and-Mix" | Claisen condensation, α-alkylation, cyclization with hydrazines | 11,760 compounds | mdpi.com |

| Parallel Solution-Phase Synthesis | Condensation of 5-aminopyrazoles with β-diketones; acylation/reduction | >2,200 compounds (50-100 mg scale) | nih.gov |

| Solution-Phase Combinatorial Synthesis | Condensation of N-alkyl heteroarylamines with N-hydroxymethyl pyrazoles | Library of multidentate molecules | acs.orgacs.org |

| Automated Library Synthesis | Utilizing N-hydroxyethyl pyrazole trifluoroborate intermediate | Diverse arrays of fused tricyclics | nih.govwhiterose.ac.uk |

| High-Throughput Synthesis | Condensation of 5-hetarylaminopyrazoles with carbonyls | 23 pyrazolo[3,4-d]dihydropyrimidines | scispace.com |

Divergent Synthetic Approaches to Substituted Pyrazolo-Fused Systems

Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a wide range of structurally diverse products. This approach is highly efficient for creating libraries of complex molecules, including pyrazolo-fused systems.

A divergent approach has been developed for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines and methylene-bridged bis(pyrazolo[1,5-a]pyrimidines) from a common precursor, using DMSO as a single carbon synthon. rsc.org By selecting different catalysts (CuOAc or AcOH), the reaction pathway can be directed to yield either of the two distinct product classes. rsc.org

Another divergent strategy focuses on the synthesis of 3-substituted-2-pyrazolines. This method utilizes the Suzuki cross-coupling of pyrazoline nonaflates with various organoboron reagents. The nonaflates show improved reactivity over triflates and can be coupled with a broad range of aryl- and heteroarylboronic acids, providing rapid access to elaborated 2-pyrazolines that are difficult to obtain through conventional methods. nih.gov

Temperature has also been employed as a control element in divergent synthesis. A temperature-controlled, catalyst-free method allows for the selective synthesis of either pyrazoles or 1-tosyl-1H-pyrazoles from common starting materials. nih.gov By simply adjusting the reaction temperature in either an ionic liquid or ethanol, the electrophilic cyclization can be directed to produce the desired product in moderate to excellent yields. nih.gov This highlights how reaction conditions can be tuned to navigate different synthetic pathways from a single starting point, embodying the core principle of divergent synthesis.

Chemical Reactivity and Mechanistic Studies of 1 2 Phenylpropyl 1h Pyrazol 3 Amine

Reactivity Profiles of the Pyrazole (B372694) Heterocycle

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which exhibits aromatic properties. globalresearchonline.net This aromaticity influences its reactivity towards both electrophiles and nucleophiles and allows it to serve as a scaffold for the construction of more complex fused ring systems.

The pyrazole ring is considered a π-excessive system, making it reactive towards electrophilic substitution. Due to the directing effects of the ring nitrogen atoms and the activating nature of the C3-amino group, electrophilic attack preferentially occurs at the C4 position. globalresearchonline.net A classic example of such a reaction is the Vilsmeier-Haack formylation, where hydrazones are treated with a mixture of phosphorus oxychloride and dimethylformamide to yield 4-formylpyrazoles. nih.govencyclopedia.pub

Conversely, nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. encyclopedia.pub Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups on the ring to facilitate the initial nucleophilic attack. encyclopedia.pub

Table 1: Representative Electrophilic Substitution on the Pyrazole Ring

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Vilsmeier-Haack | POCl₃, DMF | C4 | 4-Formylpyrazole | nih.govencyclopedia.pub |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole | mdpi.com |

5-Aminopyrazoles are highly versatile building blocks for the synthesis of fused heterocyclic systems due to the presence of multiple reactive sites. researchgate.net These annulation reactions often involve the C4-position of the pyrazole ring and the exocyclic C5-amino group (equivalent to the C3-amino group in the target compound's numbering system) participating in cyclization with a suitable bifunctional reagent. This strategy provides access to a diverse range of medicinally relevant scaffolds, including pyrazolopyrimidines and pyrazolopyridines. nih.govnih.gov

For instance, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. mdpi.com Similarly, cyclo-condensation reactions with reagents like 2-(arylidene)malononitriles or 3-(dimethylamino)-1-aryl-prop-2-en-1-ones yield pyrazolo[1,5-a]pyrimidine (B1248293) products. nih.gov The formation of imidazo[1,2-b]pyrazoles has also been achieved through the cyclization of 5-aminopyrazole derivatives with reagents such as 2-bromo acetophenone (B1666503). nih.gov A Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates represents a modern approach to constructing pyrazolo[1,5-a]quinazoline frameworks. rsc.org

Table 2: Examples of Annulation Reactions Involving Aminopyrazoles

| Reagent(s) | Fused System Formed | Reaction Type | Reference |

| α,β-Unsaturated aldehyde, cyclic 1,3-diketone | Pyrazole-fused pyridine | One-pot multicomponent reaction | researchgate.net |

| 2-(Arylidene)malononitriles | Pyrazolo[1,5-a]pyrimidine | Cyclo-condensation | nih.gov |

| 2-Bromo acetophenone | Imidazo[1,2-b]pyrazole | Cyclization | nih.gov |

| Alkynoates / Alkynamides | Pyrazolo[1,5-a]quinazoline | Rh(III)-catalyzed [5+1] annulation | rsc.org |

| Substituted Phenacyl Bromides | Pyrazolyl-thiazole | Cyclocondensation | nih.gov |

Transformations Involving the Pyrazole-3-amine Functionality

The primary amino group at the C3-position of the pyrazole ring is a key site of reactivity, behaving as a typical aromatic amine. It can be readily acylated, alkylated, and converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

The nucleophilic amino group of 3-aminopyrazole (B16455) derivatives undergoes standard transformations with electrophilic reagents.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylaminopyrazole derivatives.

Alkylation: The amino group can be alkylated using alkyl halides, though controlling the degree of alkylation can be a challenge.

Sulfonamidation: Treatment with sulfonyl chlorides, such as various aryl sulfonyl chlorides, in the presence of a base affords the corresponding sulfonamide derivatives. nih.gov These reactions are fundamental for modifying the electronic and steric properties of the molecule. bibliomed.org

The primary amino group of 3-aminopyrazoles reacts readily with isocyanates and isothiocyanates to form substituted urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov This reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate or isothiocyanate group. nih.govresearchgate.net These urea and thiourea adducts can be stable final products or can serve as intermediates for further cyclization reactions. For example, a 3-amino-5-mercaptopyrazole derivative reacts with phenyl isothiocyanate to form a phenylthiourea (B91264) adduct, which can then be cyclized into pyrazolothiadiazole or pyrazolotriazole systems. bibliomed.org

Table 3: Reactions of the Aminopyrazole Moiety with Electrophiles

| Reagent Class | Functional Group Formed | Reaction Type | Reference |

| Isocyanates | Urea | Nucleophilic Addition | nih.gov |

| Isothiocyanates | Thiourea | Nucleophilic Addition | nih.govbibliomed.org |

| Sulfonyl Chlorides | Sulfonamide | Nucleophilic Acyl Substitution | nih.gov |

The 3-amino group can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. researchgate.netnih.gov These pyrazolediazonium salts are highly valuable synthetic intermediates. researchgate.net

A prominent application of these diazonium salts is in azo-coupling reactions. They can react with electron-rich coupling partners, such as active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate, acetylacetone), to form azo compounds. These intermediates often undergo spontaneous or induced intramolecular cyclization to yield a variety of fused heterocyclic systems. A well-established example is the reaction with methylene-active nitriles, which leads to the formation of 4-aminopyrazolo[5,1-c] mdpi.comnih.govresearchgate.nettriazines. researchgate.net This pathway provides a concise route to complex, nitrogen-rich fused pyrazoles. researchgate.net

Reactivity at the 2-Phenylpropyl Side Chain

The 2-phenylpropyl group appended to the N1 position of the pyrazole ring introduces a chiral center and an aromatic moiety, both of which are sites for potential chemical modification.

Functionalization of the Phenyl Ring via Aromatic Electrophilic Substitution

While specific studies detailing the electrophilic aromatic substitution on the phenyl ring of 1-(2-phenylpropyl)-1H-pyrazol-3-amine are not extensively documented in the reviewed literature, general principles of heterocyclic chemistry allow for well-founded predictions. The pyrazole ring, with its two electronegative nitrogen atoms, generally acts as an electron-withdrawing group, which deactivates the attached phenyl ring toward electrophilic attack. chemicalbook.compharmaguideline.com This deactivation means that harsher conditions may be required for reactions like nitration, halogenation, or Friedel-Crafts acylation compared to unsubstituted benzene (B151609). The electron-withdrawing nature of the pyrazole substituent would likely direct incoming electrophiles to the meta positions of the phenyl ring.

Stereochemical Aspects of Reactions on the Propyl Chain

The stereogenic center at the second carbon of the propyl chain is a critical feature of the molecule, and its stereochemistry can be integral to the outcome of certain reactions. Research into related chiral pyrazoles demonstrates that reactions can proceed with a high degree of stereocontrol.

A notable example involves the synthesis of chiral pyrazoles from α-chiral tosylhydrazones, including a derivative of α-phenylpropionic acid, which shares the core structural motif of the title compound's side chain. uniovi.es These reactions proceed through a cascade mechanism that includes a 1,3-dipolar cycloaddition followed by a beilstein-journals.orgmdpi.com-sigmatropic rearrangement. uniovi.es Crucially, this rearrangement, which involves the migration of the stereogenic group, has been found to be stereoretentive, meaning the original configuration of the chiral center is preserved in the final pyrazole product. uniovi.es This highlights a powerful method for synthesizing N-substituted chiral pyrazoles like this compound without loss of enantiomeric purity.

Furthermore, palladium-catalyzed enantioselective hydroamination of dienes with pyrazoles has been shown to produce chiral N-allylated pyrazoles with good to excellent enantioselectivity (e.g., 90:10 to 95:5 er). chemrxiv.org While not a direct reaction on a pre-existing propyl chain, this demonstrates that the pyrazole nucleus is compatible with catalytic systems that create and control stereocenters on the N-alkyl substituent.

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving this compound is key to controlling reaction outcomes and designing new synthetic strategies.

Mechanistic Pathways for Metal-Catalyzed Transformations

The pyrazole moiety can act as a directing group in metal-catalyzed reactions, enabling the activation of otherwise unreactive C-H bonds. A significant development is the use of the pyrazole ring to direct the C(sp³)–H activation of an N-alkyl side chain. nih.gov In a palladium(II)-catalyzed cascade reaction, the pyrazole nitrogen atom coordinates to the palladium center, directing the activation of a C(sp³)–H bond on the attached alkyl group for the first time in this context. nih.gov The proposed catalytic cycle involves an initial pyrazole-directed C(sp³)–H arylation via a Pd(II)/Pd(IV) pathway. nih.gov Following this, an amide directing group on the newly introduced aryl ring orchestrates a dual C(sp²)-H activation-cyclization event to rapidly assemble complex dihydrobenzo[e]indazole derivatives. nih.gov This orchestrated sequence demonstrates how the pyrazole group can initiate a complex, step-economical transformation under metal catalysis.

Regioselectivity and Diastereoselectivity in Cyclization Reactions

The 3-amino group of the pyrazole core is a key functional handle for cyclization reactions. The regioselectivity of these reactions is often highly dependent on the reaction conditions, which can be manipulated to favor one constitutional isomer over another.

In the synthesis of substituted aminopyrazoles, the choice between kinetic and thermodynamic control can dictate the final product. When monosubstituted hydrazines react with alkoxyacrylonitriles, basic conditions at low temperatures (0 °C) operate under kinetic control, favoring the formation of 3-substituted aminopyrazoles. thieme-connect.com Conversely, neutral conditions at elevated temperatures (70 °C) allow for the equilibration of Michael adducts, leading to the thermodynamically preferred 5-substituted aminopyrazoles. thieme-connect.com This control allows for selective access to either regioisomer, a crucial capability in medicinal chemistry.

| Hydrazine (B178648) Substituent (R²) | Kinetic Conditions (3-amino:5-amino ratio) | Thermodynamic Conditions (3-amino:5-amino ratio) |

| Methyl | 99.2 : 0.8 | 72 : 28 |

| Benzyl (B1604629) | 97 : 3 | 50 : 50 |

| Phenyl | 5 : 95 | 5 : 95 |

| Data sourced from a study on controlling site selectivity in aminopyrazole condensation. thieme-connect.com |

Furthermore, in multicomponent reactions, 5-aminopyrazoles can react with high regioselectivity. For instance, the reaction with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) yields pyrazolo[1,5-a]quinazolin-6(7H)-ones rather than the isomeric pyrazolo[5,1-b]quinazolin-8(5H)-ones. beilstein-journals.org This selectivity is attributed to the initial reaction occurring at the exocyclic amino function, followed by cyclization. beilstein-journals.org The inherent tautomerism of 3(5)-aminopyrazoles is also a critical factor; the formation of fused pyrazolo[1,5-a]pyrimidines depends on the formation of the more reactive 5-aminopyrazole tautomer, where the two most nucleophilic nitrogen atoms are adjacent and poised for cyclocondensation. nih.gov

Role of Intermediates in Complex Reaction Sequences

The formation and fate of transient intermediates are central to the mechanisms of many reactions involving pyrazoles. In the cascade synthesis of chiral pyrazoles from tosylhydrazones and alkynes, the reaction proceeds through a proposed diazo compound intermediate, which then undergoes a 1,3-dipolar cycloaddition to form a 3H-pyrazole. uniovi.es This 3H-pyrazole is a key intermediate that subsequently rearranges to the final, stable 1H-pyrazole product. uniovi.es

In metal-catalyzed C-H activation cascades, specific organometallic intermediates are invoked. The pyrazole-directed C(sp³)-H activation is proposed to proceed through a palladated intermediate where the pyrazole nitrogen is coordinated to the metal center. nih.gov Subsequent steps in the cascade involve further palladated species that guide the formation of new carbon-carbon bonds. nih.gov

In multicomponent reactions leading to fused heterocyclic systems, the reaction sequence also involves distinct intermediates. The regioselective formation of pyrazolo[1,5-a]quinazolin-6(7H)-ones from a 5-aminopyrazole is believed to involve an initial enaminone intermediate, formed from the reaction of a 1,3-diketone with DMFDMA, which is then attacked by the exocyclic amino group of the pyrazole. beilstein-journals.org The identification or postulation of such intermediates is vital for understanding and controlling the regiochemical and stereochemical outcomes of complex reactions.

Derivatization and Structural Modification Strategies for 1 2 Phenylpropyl 1h Pyrazol 3 Amine Analogues

N-Substitution of the Pyrazole (B372694) Ring for Structural Diversification

The synthesis of N-substituted pyrazoles can be achieved through several established synthetic routes. A common and direct method involves the reaction of primary amines with a 1,3-dicarbonyl compound and an amination reagent. For instance, N-alkyl and N-aryl pyrazoles can be prepared from primary aliphatic or aromatic amines, respectively, by reacting them with a β-diketone like 2,4-pentanedione and an aminating agent such as O-(4-nitrobenzoyl)hydroxylamine. This approach allows for the introduction of a wide variety of substituents. Aromatic amines have been shown to react under these conditions to yield N-aryl pyrazoles with both electron-donating and electron-withdrawing groups on the phenyl ring. prepchem.com

This methodology can be applied to synthesize analogues of 1-(2-phenylpropyl)-1H-pyrazol-3-amine where the N-1 substituent is varied. By replacing the 2-phenylpropylamine (B128651) starting material with other primary amines, a diverse library of N-substituted 3-aminopyrazoles can be generated. Examples of successfully introduced N-substituents in similar pyrazole systems include sterically hindered alkyl groups and various functionalized aryl groups. prepchem.comnih.gov

The table below illustrates representative N-substitutions on a pyrazole core, synthesized from primary amines and 2,4-pentanedione, demonstrating the versatility of this approach. prepchem.com

| N-Substituent (from Primary Amine) | Resulting N-Substituted Pyrazole Product |

| 1-Phenylethan-1-amine | 3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole |

| Ethyl phenylalaninate | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpropanoate |

| 4-Fluoroaniline | 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| Indolin-6-amine | 1-(Indolin-6-yl)-3,5-dimethyl-1H-pyrazole |

This table showcases examples of N-substitutions on a model 3,5-dimethylpyrazole (B48361) core to illustrate the synthetic accessibility of diverse N-substituents.

The substituents on the pyrazole ring have a profound effect on the molecule's electronic properties and reactivity. The pyrazole ring itself is amphoteric, possessing both a weakly acidic pyrrole-like NH group (in N-unsubstituted pyrazoles) and a basic pyridine-like nitrogen atom. semanticscholar.org Introducing a substituent at the N-1 position, such as the 2-phenylpropyl group, removes the acidic proton and influences the basicity of the pyridine-like N-2 atom.

The electronic nature of substituents elsewhere on the pyrazole ring, or on the N-1 substituent itself, can modulate these properties. Electron-donating groups tend to increase the acidity of the pyrrole-like NH group (in applicable cases) and can enhance the nucleophilicity of the ring nitrogens. semanticscholar.org Conversely, electron-withdrawing groups decrease the basicity of the pyridine-like nitrogen. This modulation of reactivity is crucial for subsequent functionalization steps. For example, the nucleophilicity of the exocyclic 3-amino group is also influenced by the electronic character of the pyrazole ring, which in turn affects its reactivity towards electrophiles in derivatization reactions like acylation or urea (B33335) formation. mdpi.com

Functionalization and Derivatization of the 3-Amino Group

The 3-amino group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.

The primary amino group at the C-3 position of the pyrazole ring is readily acylated to form amide derivatives. A standard method involves reacting the aminopyrazole with an acyl chloride or an acid anhydride (B1165640). For example, 3-amino-1-phenyl-2-pyrazoline can be easily converted to N-(1-phenyl-2-pyrazolin-3-yl)acetamide by treatment with acetic anhydride at room temperature. prepchem.com This straightforward reaction can be applied to this compound to generate a variety of N-acyl derivatives using different acylating agents. A patent for 3(5)-amino-pyrazole derivatives lists numerous examples of such amides, including N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-phenylpropanamide and 2-(4-chlorophenyl)-N-(3-cyclopropyl-1H-pyrazol-5-yl)acetamide, highlighting the feasibility of this synthetic route for structurally related compounds. google.com

Urea and thiourea (B124793) derivatives are also readily accessible. A common method for synthesizing pyrazolyl ureas involves the reaction of the aminopyrazole with an appropriate isocyanate or isothiocyanate. nih.gov For instance, 5-aminopyrazole derivatives have been reacted with phenylisocyanates to produce N-pyrazolyl-N'-phenyl ureas. nih.gov An alternative, multi-step approach involves treating the aminopyrazole with 4-nitrophenylchloroformate to generate a carbamate (B1207046) intermediate, which is then reacted with an amine (e.g., ammonium (B1175870) acetate) to yield the final urea derivative. semanticscholar.orgnih.gov

The table below summarizes common synthetic pathways to amide, urea, and thiourea derivatives from a 3-aminopyrazole (B16455) starting material.

| Derivative Type | Reagent(s) | General Reaction |

| Amide | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Pyrazole-NH₂ + R-COCl → Pyrazole-NH-CO-R |

| Urea | Isocyanate (R-NCO) | Pyrazole-NH₂ + R-NCO → Pyrazole-NH-CO-NH-R |

| Thiourea | Isothiocyanate (R-NCS) | Pyrazole-NH₂ + R-NCS → Pyrazole-NH-CS-NH-R |

The 3-amino group, in conjunction with the adjacent N-2 ring nitrogen, forms a bidentate nucleophilic system that can be utilized to construct fused heterocyclic rings. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. This is typically achieved by the condensation reaction of a 3-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound, β-enaminone, or chalcone (B49325). mdpi.comnih.gov

Modern synthetic methods often employ microwave assistance or catalysis to improve efficiency and yield. For example, a one-pot, copper(II)-catalyzed [3+3] annulation of 3-aminopyrazoles with saturated ketones has been developed to produce diversely substituted pyrazolo[1,5-a]pyrimidines. acs.org Similarly, Rh(III)-catalyzed three-component reactions of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides provide efficient access to these fused systems. nih.gov These methods allow for the construction of the pyrimidine (B1678525) ring onto the pyrazole core of this compound, leading to a new class of complex derivatives. The reaction generally proceeds via condensation between the amino group of the pyrazole and a carbonyl group of the 1,3-bielectrophile, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system. nih.gov

Modifications and Elaboration of the 2-Phenylpropyl Side Chain

The 2-phenylpropyl side chain at the N-1 position presents further opportunities for structural modification, either by altering the phenyl ring or by functionalizing the propyl chain.

A primary strategy for introducing diversity is not to modify the side chain after the pyrazole ring is formed, but rather to use a pre-functionalized (2-phenylpropyl)hydrazine (B1605178) in the initial pyrazole synthesis. For example, to create analogues with substituents on the phenyl ring, one would start with the corresponding substituted phenylpropanone, convert it to a substituted 2-phenylpropylamine, and then to the required hydrazine (B178648) precursor. A patent describes the synthesis of a complex molecule, N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, which is built up from a precursor containing a chloro- and cyano-substituted phenyl ring attached to the pyrazole. google.com This illustrates the principle of incorporating side-chain diversity from the start of the synthetic sequence.

Post-synthetic modification of the phenyl ring is also a viable strategy. The phenyl group can undergo electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles such as nitro groups (using nitric/sulfuric acid) or halogens (e.g., Br₂ with a Lewis acid catalyst) could be introduced, typically at the ortho- and para-positions.

Functionalization of the propyl chain itself is more challenging due to the presence of unactivated C-H bonds. However, advances in C-H functionalization chemistry could potentially allow for direct modification. rsc.org For instance, radical-based reactions might enable the introduction of functional groups onto the propyl chain, although selectivity could be an issue. A more controlled approach would involve synthesizing the pyrazole with a side chain containing a pre-installed functional group, such as a hydroxyl or a double bond, which could then be further elaborated.

Alterations to the Phenyl Moiety (e.g., Halogenation, Methylation)

Modification of the phenyl ring on the propyl substituent is a common strategy to influence the electronic and steric properties of the molecule. Halogenation and methylation are two of the most explored alterations.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring can significantly impact a compound's activity. Halogenation of 3-aryl-1H-pyrazol-5-amines has been successfully achieved using N-halosuccinimides (NXS), providing a metal-free method for producing 4-halogenated pyrazole derivatives. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua This direct C-H halogenation occurs at room temperature and demonstrates broad substrate scope. beilstein-archives.orgbeilstein-archives.orgdntb.gov.ua For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in DMSO yields the corresponding 4-bromo and 4-iodo derivatives in good to excellent yields. beilstein-archives.org The electronic nature of substituents on the aryl ring does not significantly hinder the reaction; both electron-donating and electron-withdrawing groups are well-tolerated. beilstein-archives.org While direct halogenation of the phenyl ring in the specific context of this compound is not extensively documented, the synthesis of related structures often starts with halogenated phenyl precursors. For example, the synthesis of pyrazolo[1,5-a]quinazolines has been achieved using starting materials bearing chloro and fluoro substituents on the phenyl ring.

Methylation: The addition of methyl groups to the phenyl ring can enhance lipophilicity and introduce steric bulk, which can influence receptor binding and metabolic pathways. Research on ester-stabilized phosphorus ylides has demonstrated that methylation of the phenyl rings significantly enhances their protonophoric activity. nih.gov While specific examples of methylation on the phenylpropyl side chain of the target compound are not prevalent in the reviewed literature, the synthesis of pyrazole derivatives often involves precursors with methylated phenyl rings, such as tolyl or xylyl groups. nih.gov These modifications are typically incorporated by using the appropriately substituted phenylhydrazine (B124118) or acetophenone (B1666503) during the initial pyrazole synthesis. mdpi.comnih.gov

Table 1: Examples of Halogenation and Methylation on Related Pyrazole Scaffolds

| Modification Type | Starting Material | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Bromination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NBS, DMSO, rt | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| Iodination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NIS, DMSO, rt | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| Chlorination | 3-Phenyl-1-tosyl-1H-pyrazol-5-amine | NCS, DMSO, rt | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | beilstein-archives.org |

| Methylation | Phosphonium (B103445) salt with phenyl groups | Synthesis with p-tolyl or 3,5-xylyl precursors | Methylated phenyl-substituted phosphonium salt | nih.gov |

Variations in Alkyl Chain Length and Branching

Systematic modifications can include shortening the propyl chain to an ethyl or methyl group, or lengthening it to a butyl or pentyl chain. For instance, in the context of fentanyl analogues, which share a similar N-substituted piperidine (B6355638) core, altering the length of the phenethyl moiety to a benzyl (B1604629) or homofentanyl structure has been explored. wikipedia.org This principle can be applied to this compound, where homologation or shortening of the propyl chain could be achieved by selecting the appropriate phenylalkylhydrazine for the initial pyrazole synthesis.

Branching on the alkyl chain, such as the existing methyl group on the second carbon of the propyl chain in the title compound, introduces a chiral center and specific steric constraints. Further branching could be explored by synthesizing analogues with, for example, a tert-butylphenyl substituent. The synthesis of such analogues would typically involve the reaction of a suitably branched phenylalkylhydrazine with a β-ketonitrile or a similar precursor to form the pyrazole ring. mdpi.comnih.gov

Synthesis of Bridged and Fused Heterocyclic Systems Containing the Pyrazole Core

The pyrazole ring serves as an excellent platform for the construction of more complex, rigid, and polycyclic structures. Fusing the pyrazole with other heterocyclic rings can lead to novel chemical entities with distinct biological profiles.

Pyrazolo[1,5-a]quinazolines: These fused systems can be synthesized from 5-aminopyrazole precursors. For example, new pyrazolo[1,5-a]quinazoline-3-carbonitriles have been obtained through the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones of 1,3-cyclohexanedione (B196179) derivatives. tandfonline.com Another approach involves the reaction of 2-hydrazinobenzoic acids with various reagents like ethoxymethylenmalononitrile to build the quinazolinone ring onto a pyrazole scaffold. mdpi.com These rigid structures have shown potential as anti-inflammatory agents. mdpi.com

Pyrazolo[4,3-c]pyridines: This class of fused heterocycles has been synthesized through various methods, including the iodine-catalyzed intramolecular cyclization of appropriately substituted pyrazoles. researchgate.net For instance, starting from a 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, a series of pyrazolo[4,3-c]pyridines can be prepared. nih.gov The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds allows for selective elaboration at multiple positions, demonstrating their utility as fragments for drug discovery. rsc.orgrsc.org These compounds have been investigated as carbonic anhydrase inhibitors. nih.gov

Table 2: Synthesis of Fused Pyrazole Systems

| Fused System | Synthetic Approach | Key Precursors | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazoline | Cyclocondensation | 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile, Enaminones | tandfonline.com |

| Pyrazolo[1,5-a]quinazoline | Cyclization | 2-Hydrazinobenzoic acid, Ethoxymethylenmalononitrile | mdpi.com |

| Pyrazolo[4,3-c]pyridine | Iodine-catalyzed intramolecular cyclization | Substituted 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | nih.gov |

| Pyrazolo[3,4-c]pyridine | Classical Huisgen indazole synthesis adaptation | Substituted pyridines | rsc.org |

Exploration of Stereoisomeric and Enantiomerically Pure Derivatives

The presence of a chiral center at the second position of the propyl chain in this compound means the compound exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, the synthesis of enantiomerically pure derivatives is a critical aspect of drug design.

Several strategies have been developed for the asymmetric synthesis of chiral pyrazoles. One approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereoselective synthesis of pyrazole derivatives where the nitrogen atom is directly bonded to a chiral center. rsc.org Another method is the 1,3-dipolar cycloaddition of diazo compounds, generated from α-chiral tosylhydrazones, with terminal alkynes, which proceeds with stereoretention. uniovi.es

The catalytic enantioselective synthesis of pyrazolones with a tetrasubstituted stereogenic center at the C-4 position has also been extensively studied, employing chiral metal complexes or organocatalysts. thieme-connect.comresearchgate.net These methods, while not directly applicable to the synthesis of the title compound's side chain, highlight the advanced techniques available for introducing chirality into pyrazole-containing molecules. For this compound, an enantioselective synthesis would likely start from an enantiomerically pure form of 2-phenylpropylamine, which can then be used to construct the pyrazole ring.

Table 3: Methods for Asymmetric Synthesis of Chiral Pyrazoles

| Method | Key Feature | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliary | Use of (R)- or (S)-tert-butanesulfinamide | Synthesis of pyrazole PDE4 inhibitors | rsc.org |

| 1,3-Dipolar Cycloaddition | Reaction of α-chiral tosylhydrazones with alkynes | Synthesis of chiral pyrazoles with a stereogenic group at N-1 | uniovi.es |

| Catalytic Enantioselective Reaction | Use of chiral phosphoric acid or metal catalysts | Synthesis of pyrazolones with a C-4 quaternary stereocenter | thieme-connect.comresearchgate.net |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of 1-(2-Phenylpropyl)-1H-pyrazol-3-amine would display distinct signals corresponding to each unique proton environment. The integration of these signals would reflect the number of protons in each environment.

The key expected resonances are:

Phenyl Group: Protons on the monosubstituted benzene (B151609) ring would typically appear as a multiplet in the aromatic region, expected around δ 7.20-7.40 ppm .

Pyrazole (B372694) Ring Protons: The two protons on the pyrazole ring (H-4 and H-5) would present as distinct doublets due to coupling with each other. The proton at C5 (adjacent to the amino group) is expected to be more upfield than the proton at C4. Predicted shifts are approximately δ 7.50 ppm (d, 1H) for H-4 and δ 5.80 ppm (d, 1H) for H-5.

Amine Group (NH₂): The primary amine protons would likely appear as a broad singlet, the chemical shift of which is concentration-dependent and can range from δ 3.5-5.0 ppm . libretexts.org This signal would disappear upon the addition of D₂O. libretexts.org

Phenylpropyl Sidechain:

The methine proton (-CH-) adjacent to the phenyl ring is expected around δ 3.10-3.30 ppm (m, 1H) .

The methylene (B1212753) protons (-CH₂-) attached to the pyrazole nitrogen would be diastereotopic and appear as a multiplet around δ 4.10-4.30 ppm (m, 2H) .

The methyl group (-CH₃) would resonate as a doublet upfield, likely around δ 1.30 ppm (d, 3H) .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Phenyl | Ar-H | 7.20 - 7.40 | Multiplet |

| Pyrazole | H-4 | ~7.50 | Doublet |

| Pyrazole | H-5 | ~5.80 | Doublet |

| Amine | -NH₂ | 3.5 - 5.0 | Broad Singlet |

| Phenylpropyl | N-CH₂ | 4.10 - 4.30 | Multiplet |

| Phenylpropyl | Ph-CH | 3.10 - 3.30 | Multiplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected chemical shifts for this compound include:

Pyrazole Ring Carbons: The carbon bearing the amino group (C-3) would be significantly deshielded, appearing around δ 150-155 ppm . The other two ring carbons, C-4 and C-5, are expected in the range of δ 130-140 ppm and δ 95-105 ppm , respectively.

Phenyl Group Carbons: The aromatic carbons would resonate between δ 125-145 ppm . The ipso-carbon (attached to the propyl chain) would be distinct from the ortho, meta, and para carbons.

Phenylpropyl Sidechain Carbons:

The methylene carbon (-CH₂-) bonded to the pyrazole nitrogen is expected around δ 50-55 ppm .

The methine carbon (-CH-) would appear around δ 40-45 ppm .

The methyl carbon (-CH₃) would be the most shielded, appearing upfield around δ 20-25 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| Pyrazole | C-3 | 150 - 155 |

| Pyrazole | C-4 | 130 - 140 |

| Pyrazole | C-5 | 95 - 105 |

| Phenyl | Aromatic Carbons | 125 - 145 |

| Phenylpropyl | N-CH₂ | 50 - 55 |

| Phenylpropyl | Ph-CH | 40 - 45 |

To unambiguously assign the ¹H and ¹³C signals and confirm the structure, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-4 and H-5 protons of the pyrazole ring, and within the 2-phenylpropyl spin system (CH-CH₂-CH₃).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for establishing the connectivity between the different fragments of the molecule. For instance, correlations between the N-CH₂ protons and the pyrazole ring carbons (C-5 and N1) would confirm the point of attachment of the sidechain. nih.gov

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.

The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain would be observed just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine (-NH₂) is expected in the region of 1580-1650 cm⁻¹ . orgchemboulder.com

C=C and C=N Stretching: Vibrations from the pyrazole and phenyl rings would fall in the 1400-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching of the aminopyrazole would likely appear in the 1250-1350 cm⁻¹ region. orgchemboulder.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C / C=N Stretch | Aromatic/Pyrazole Rings | 1400 - 1600 | Medium-Strong |

The primary amine and the pyrazole ring nitrogens are capable of participating in intermolecular hydrogen bonding. This is typically observed in the IR spectrum as a broadening of the N-H stretching bands. In a concentrated sample or the solid state, the N-H stretching frequencies would likely shift to lower wavenumbers compared to a dilute solution, indicating the presence of hydrogen-bonded networks. Raman spectroscopy could also provide complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

Determination of Molecular Weight and Isotopic Patterns

In a typical mass spectrometry experiment for this compound (molar mass: 201.28 g/mol ), the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry would provide a more precise mass measurement. The presence of isotopes, such as Carbon-13, would result in a small M+1 peak, the intensity of which would be consistent with the number of carbon atoms in the molecule.

Elucidation of Fragmentation Pathways for Structural Confirmation

The fragmentation of pyrazole derivatives in mass spectrometry is influenced by the nature and position of substituents on the pyrazole ring and the N-substituent. researchgate.netrsc.org For this compound, several characteristic fragmentation pathways could be anticipated. Alpha-cleavage is a common fragmentation pattern for aliphatic amines, which could occur at the C-C bond adjacent to the nitrogen atom in the phenylpropyl group. libretexts.org

A plausible fragmentation pathway would involve the cleavage of the bond between the first and second carbon of the propyl chain, leading to the formation of a stable benzyl (B1604629) cation (C7H7+, m/z 91) or a related tropylium (B1234903) ion. Another likely fragmentation would be the loss of the phenylpropyl group, resulting in a fragment corresponding to the 1H-pyrazol-3-amine cation. The fragmentation patterns of pyrazoles can also involve the cleavage of the N-N bond within the pyrazole ring itself, though this is often suppressed in N-substituted pyrazoles. rsc.org The analysis of these fragmentation patterns is essential for the structural confirmation of the molecule. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula. For example, HRMS could confirm the elemental composition of C12H15N3. This level of precision is crucial for the unambiguous identification of new or synthesized compounds.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystal. This provides definitive information about the solid-state molecular structure, conformation, and how molecules are packed in the crystal lattice.

Determination of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. researchgate.net This would confirm the connectivity of the atoms and provide insight into the conformation of the flexible 2-phenylpropyl group relative to the planar pyrazole ring. The planarity of the pyrazole ring and the geometry around the amine group would also be accurately determined. nih.govresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...π, π-π)

The analysis of the crystal packing would show how individual molecules of this compound are arranged in the solid state. This arrangement is governed by intermolecular interactions. imedpub.comimedpub.comlookchem.com In the case of this compound, hydrogen bonding involving the amine group (N-H...N) is expected to be a significant interaction, potentially forming dimers or chains of molecules. cardiff.ac.uk

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique in analytical chemistry employed to determine the elemental composition of a sample. For a newly synthesized compound such as this compound, elemental analysis serves as a crucial step in validating its empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. This validation is essential to confirm the identity and purity of the synthesized molecule.

The molecular formula for this compound is C₁₂H₁₅N₃. Based on this formula, the theoretical elemental composition can be calculated. This involves determining the molar mass of the compound and the mass contribution of each element (carbon, hydrogen, and nitrogen). These calculated values are then compared against the experimental results obtained from an elemental analyzer.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. This combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.

The close agreement between the experimentally determined elemental percentages and the theoretically calculated values provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound. For instance, in the characterization of related pyrazole derivatives, elemental analysis is routinely reported to confirm their composition. For example, the elemental analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (C₁₅H₁₄N₄O) showed found percentages of C, H, and N that were in close agreement with the calculated values, thereby confirming its chemical formula. mdpi.com

The following interactive data table illustrates the expected results from an elemental analysis of this compound, comparing the calculated theoretical values with hypothetical experimental findings that would validate the empirical formula.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 71.61 | 71.58 |

| Hydrogen (H) | 7.51 | 7.55 |

| Nitrogen (N) | 20.88 | 20.87 |

Note: The experimental values are hypothetical and serve to illustrate the expected outcome for a successful empirical formula validation.

Discrepancies between the calculated and found values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. Therefore, the high degree of accuracy and precision offered by modern elemental analyzers makes this technique an indispensable tool in the structural elucidation of novel chemical entities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. For pyrazole (B372694) derivatives, DFT calculations have been successfully used to analyze their geometric and electronic features. researchgate.netjcsp.org.pknih.gov

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is typically geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 1-(2-Phenylpropyl)-1H-pyrazol-3-amine, this process would involve exploring the potential energy surface to identify all stable conformers arising from the rotation around single bonds, particularly in the 2-phenylpropyl substituent.

The conformational landscape can be complex due to the flexibility of the side chain. Different starting geometries would be optimized to ensure the global minimum energy structure is found. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined. For similar pyrazole structures, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been shown to provide reliable results that correlate well with experimental data where available. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Atoms Involved | Predicted Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | N1-N2 (pyrazole) | ~1.35 Å |

| C3-N (amine) | ~1.38 Å | |

| N1-C (propyl) | ~1.47 Å | |

| Bond Angle (°) | C5-N1-N2 (pyrazole) | ~112° |

| N1-N2-C3 (pyrazole) | ~105° | |

| Dihedral Angle (°) | C(phenyl)-C(propyl)-C(propyl)-N1 | Varies with conformer |

Note: This table is for illustrative purposes only and does not represent actual calculated data for the specific compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the amine group, while the LUMO can be distributed over the aromatic systems. researchgate.netnih.gov

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are hypothetical and based on typical ranges observed for similar aromatic and heterocyclic compounds. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amine group, highlighting them as potential sites for protonation or interaction with electrophiles. The hydrogen atoms of the amine group and the phenyl ring would exhibit positive potential. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability